Fmoc-d-his(bzl)-oh
Description
Historical Evolution of Amino Acid Protection in Peptide Synthesis
The history of peptide synthesis is marked by continuous innovation aimed at overcoming challenges related to undesired side reactions, racemization, and purification. Early approaches laid the groundwork for the sophisticated techniques used today.
Foundations of Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS)
Peptide synthesis initially relied on solution-phase techniques (LPPS), where reactions were carried out in homogeneous solutions, requiring purification steps after each coupling reaction. masterorganicchemistry.com While LPPS allowed for the synthesis of peptides, it was often complex, time-consuming, and challenging for the synthesis of longer peptide chains. creative-peptides.com
A revolutionary advancement came with the development of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in the early 1960s, for which he was awarded the Nobel Prize in 1984. masterorganicchemistry.compeptide.com SPPS involves anchoring the C-terminal amino acid to an insoluble solid support (resin). peptide.comrsc.org This immobilization simplifies the purification process, as excess reagents and by-products can be easily removed by washing the resin after each reaction step. rsc.orgresearchgate.net This iterative process of coupling and deprotection on a solid support significantly streamlined the synthesis of peptides, making the creation of longer and more complex sequences feasible. masterorganicchemistry.compeptide.com
Early SPPS primarily utilized the tert-butyloxycarbonyl (Boc) group for Nα-amino protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection. masterorganicchemistry.comcreative-peptides.comseplite.com The Boc group is acid-labile, typically removed by treatment with trifluoroacetic acid (TFA). creative-peptides.com Cleavage of the peptide from the resin and removal of side-chain protecting groups in Boc chemistry often required strong acids like liquid hydrogen fluoride (B91410) (HF), necessitating specialized equipment due to its corrosive nature. altabioscience.com
Development and Advantages of the 9-Fluorenylmethoxycarbonyl (Fmoc) Strategy in Peptide Chemistry
The limitations of the Boc strategy, particularly the harsh acidic cleavage conditions and potential for side reactions, spurred the development of alternative protection schemes. In 1970, Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) group as a new base-sensitive Nα-amino protecting group. masterorganicchemistry.comnih.gov The Fmoc group is stable under acidic conditions but readily cleaved by mild bases, such as piperidine (B6355638). creative-peptides.comseplite.comaltabioscience.com
The adoption of the Fmoc group for solid-phase synthesis in the late 1970s led to the development of the Fmoc/tBu strategy, which has largely supplanted the original Boc/Bzl process for many applications. masterorganicchemistry.comseplite.com In the Fmoc/tBu strategy, the Nα-amino group is protected with the base-labile Fmoc group, while side-chain functional groups are protected with acid-labile tert-butyl (tBu)-based derivatives. seplite.comaltabioscience.com Cleavage of the peptide from the resin and removal of side-chain protecting groups are typically achieved using milder acidic conditions, such as TFA, which is significantly easier to handle than HF. masterorganicchemistry.comaltabioscience.com
The advantages of the Fmoc strategy are numerous, including milder reaction conditions, fewer side reactions, and higher yields compared to the Boc method. creative-peptides.comaltabioscience.com The orthogonality of the Fmoc group (base-labile) and the tBu-based side-chain protecting groups (acid-labile) allows for selective deprotection steps during synthesis. seplite.comaltabioscience.com Furthermore, the Fmoc group has characteristic UV absorption, which facilitates monitoring and control of the deprotection reaction. seplite.com The increasing availability and decreasing cost of highly pure Fmoc-amino acids have also contributed to the widespread adoption of this strategy in both academia and industry. altabioscience.com
The Significance of D-Amino Acids in Advanced Peptide Research
While the vast majority of amino acids in naturally occurring proteins are in the L-configuration, D-amino acids are found in nature, particularly in bacterial cell walls and some peptides, and play important biological roles. biopharmaspec.comfrontiersin.orgnih.gov The inclusion of D-amino acids in synthetic peptides offers unique opportunities to modulate their properties and enhance their therapeutic potential.
Stereochemical Diversity and Its Impact on Peptide Structure-Activity Relationships
Amino acids, with the exception of glycine, are chiral molecules, existing as enantiomers (L- and D-forms) that are non-superimposable mirror images of each other. biopharmaspec.comjpt.com This stereochemical difference, the "handedness" of the molecule, profoundly impacts how amino acids interact with biological systems, which are often stereospecific. jpt.com Enzymes, receptors, and transporters typically recognize and bind to one stereoisomer preferentially. jpt.com
Incorporating D-amino acids into a peptide sequence introduces stereochemical diversity that can significantly alter the peptide's three-dimensional structure, stability, and interaction with biological targets. biopharmaspec.comnih.govjpt.comfrontiersin.org This structural modification can lead to changes in peptide conformation, potentially influencing receptor binding affinity and selectivity. nih.govmdpi.com Studies have shown that substituting L-amino acids with their D-counterparts can impact peptide self-assembly and the resulting supramolecular structures. nih.govfrontiersin.org
Role of D-Histidine in the Design of Bioactive Peptides and Peptidomimetics
Histidine is a crucial amino acid often found in the active sites of enzymes and involved in metal ion binding and catalytic processes due to its imidazole (B134444) side chain. nih.gov The incorporation of D-histidine, a non-proteinogenic D-amino acid, into synthetic peptides and peptidomimetics can impart novel properties and enhance biological activity.
D-histidine-containing peptides and peptidomimetics are explored in the design of bioactive compounds with diverse applications. For example, studies on peptidomimetics incorporating conformationally constrained histidine analogues have been conducted to control the χ-space and influence activity and selectivity. nih.gov The strategic placement of D-histidine can be a valuable tool in structure-activity relationship (SAR) studies to identify key residues responsible for biological function and to design more potent and stable analogues. mdpi.comnih.govacs.org
Overview of Imidazole Protection Strategies for Histidine in Fmoc Synthesis
Histidine presents particular challenges in peptide synthesis due to the presence of the nucleophilic imidazole ring in its side chain. The imidazole can react with activated amino acids during coupling steps, leading to undesired side products (acylimidazoles), and the Nπ nitrogen can promote racemization of the activated amino acid. nih.govpeptide.comacs.orgcigb.edu.cu To prevent these issues and ensure the fidelity of the peptide sequence and stereochemistry, the imidazole nitrogen requires protection during Fmoc synthesis.
Various protecting groups have been developed for the imidazole nitrogen of histidine in Fmoc chemistry. These protecting groups are typically acid-labile, allowing for their removal during the final cleavage of the peptide from the resin under acidic conditions, orthogonal to the base-labile Fmoc group. seplite.comaltabioscience.com
One commonly used protecting group is the trityl (Trt) group, which is attached to the Nτ nitrogen of the imidazole ring, as seen in Fmoc-His(Trt)-OH. nih.govpeptide.comadvancedchemtech.com While widely used, histidine protected with the Trt group can still undergo significant racemization during coupling, particularly under basic conditions or with slow reactions. nih.govadvancedchemtech.com
To address the racemization issue, more effective imidazole protection strategies have been explored. The benzyl (Bzl) group, attached to the Nπ nitrogen, is another protecting group used for histidine. Fmoc-D-His(Bzl)-OH features this benzyl protection on the imidazole ring. This protection helps to suppress the racemization promoted by the imidazole nitrogen. nih.gov Other protecting groups like benzyloxymethyl (Bom) and tert-butoxymethyl (Bum) have also been investigated, with some showing improved reduction in epimerization compared to the Trt group, although their synthesis can be more complex or associated with undesirable side reactions. nih.gov Trityl-based groups like Mmt and Mtt are also used and are acid-labile, with varying degrees of lability. peptide.comiris-biotech.de
The choice of imidazole protecting group for histidine in Fmoc synthesis depends on the specific peptide sequence, the coupling reagents used, and the desired outcome regarding racemization control and side reaction minimization. This compound, with its benzyl protection on the imidazole, provides a valuable option for incorporating D-histidine while mitigating potential issues related to the reactive imidazole side chain during peptide chain elongation.
Rationale for Imidazole Side-Chain Protection in Histidine Derivatives
The imidazole ring of histidine presents challenges in peptide synthesis due to its nucleophilic character and its ability to catalyze side reactions, most notably racemization of the α-carbon during the coupling step peptide.comamazonaws.comcigb.edu.cu. If the imidazole nitrogen is left unprotected, its lone pair electrons can react with the activated carboxyl group of the incoming Fmoc-amino acid, forming an acylimidazole intermediate peptide.com. While this intermediate can react with the growing peptide chain's amino group, effectively transferring the acyl group, it reduces the amount of activated amino acid available for the desired coupling, potentially leading to incomplete reactions and lower yields peptide.com.
More critically, the basic nature of the unprotected imidazole nitrogen can facilitate the deprotonation of the α-carbon hydrogen of the activated histidine residue. This can lead to the formation of an achiral enolate intermediate, which can then be reprotonated on either face, resulting in epimerization (racemization at the α-carbon) and the incorporation of the undesired stereoisomer (D-histidine when synthesizing an L-peptide, or L-histidine when synthesizing a D-peptide) amazonaws.comcigb.edu.cu. Maintaining the stereochemical integrity of each amino acid residue is paramount for synthesizing peptides with defined structures and biological activities amazonaws.com. Therefore, protecting the imidazole side chain is essential to suppress these unwanted reactions and ensure high purity and correct stereochemistry of the final peptide product core.ac.ukcigb.edu.cu.
Introduction and Specificity of the Benzyl (Bzl) Protecting Group for D-Histidine
To address the reactivity of the imidazole side chain, various protecting groups have been developed for histidine in Fmoc SPPS. These groups are typically attached to one of the imidazole nitrogens (either Nπ or Nτ). The Benzyl (Bzl) group is one such protecting group that has been employed for the imidazole side chain of histidine cigb.edu.cufiveable.me.
The Bzl group is a relatively stable protecting group that can withstand the basic conditions used for Fmoc deprotection (typically piperidine) researchgate.netfiveable.me. It is generally removed under strongly acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrogen fluoride (HF), often in the presence of scavengers researchgate.netfiveable.mepeptide.com. This acid lability makes the Bzl group compatible with the orthogonal Fmoc strategy, where the temporary Fmoc protection is removed by base and the permanent side-chain protection and cleavage from the resin are performed using acid researchgate.net.
In the context of D-histidine, the Bzl protecting group serves the same purpose as in L-histidine derivatives: to protect the imidazole nitrogen and minimize side reactions, particularly racemization, during peptide bond formation fiveable.me. This compound is a specific protected amino acid derivative used in the synthesis of peptides containing D-histidine wuxiapptec.cominterchim.com. While other protecting groups like Trityl (Trt) and tert-Butoxycarbonyl (Boc) are also commonly used for histidine in Fmoc chemistry, each has different lability profiles and may be preferred depending on the specific peptide sequence, synthesis strategy, and desired cleavage conditions peptide.comamazonaws.comsigmaaldrich.com. For instance, the Trt group is more acid-labile than the Bzl group peptide.com. The choice of the Bzl group for D-histidine provides a balance of stability during the Fmoc deprotection cycles and lability under strong acid conditions for final cleavage.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(1-benzylimidazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4/c32-27(33)26(14-20-16-31(18-29-20)15-19-8-2-1-3-9-19)30-28(34)35-17-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,16,18,25-26H,14-15,17H2,(H,30,34)(H,32,33)/t26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBCBZPTQNYCPF-AREMUKBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Methodologies for Incorporating Fmoc D His Bzl Oh in Peptide Assembly
Synthetic Pathways to Nα-Fmoc-Nπ-Benzyl-D-Histidine (Fmoc-D-His(Bzl)-OH)
The synthesis of this specialized amino acid derivative involves a multi-step process that must be carefully controlled to ensure high purity and yield. The primary goals are the regioselective protection of the imidazole (B134444) side chain and the subsequent protection of the α-amino group, all while preserving the D-stereochemistry.
The synthesis of this compound typically begins with the D-histidine precursor. The critical first step is the introduction of the benzyl (B1604629) group onto the imidazole side chain.
A common route involves the direct benzylation of D-histidine. One established method is a two-step synthesis that starts with a Pictet-Spengler reaction between D-histidine and benzaldehyde, which is then followed by catalytic transfer hydrogenolysis to produce N-benzyl-D-histidine. Another approach involves the alkylation of an N(α)-protected histidine derivative, such as N(α)-trityl-D-histidine methyl ester, with benzyl bromide, followed by selective deprotection to yield the desired N(im)-benzyl-D-histidine.
Once the N(im)-benzyl-D-histidine is obtained, the Fmoc protecting group is introduced to the α-amino group. This is typically achieved by reacting the N(im)-benzyl-D-histidine with an Fmoc-donating reagent. Common reagents for this step include 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The choice of reagent can influence the side-reaction profile; for instance, the highly reactive Fmoc-Cl can sometimes lead to the formation of dipeptides, a side reaction that is less common with Fmoc-OSu.
Maintaining the stereochemical integrity of the D-histidine backbone is of paramount importance throughout the synthesis. The α-proton of histidine is susceptible to abstraction, leading to racemization, especially during activation for peptide coupling. The lone pair of electrons on the unprotected π-nitrogen (Nπ) of the imidazole ring is known to catalyze this racemization process.
The primary strategy to suppress this side reaction is the protection of the imidazole nitrogen. bris.ac.uk By attaching a benzyl group to the π-nitrogen, the catalytic activity of the imidazole ring is effectively blocked, thus preserving the chiral purity of the D-amino acid. bris.ac.uk Therefore, the regioselective synthesis of the Nπ-benzyl isomer is a key consideration for producing a building block that minimizes racemization during its subsequent use in peptide synthesis. While various protecting groups exist, the benzyl group is a common and effective choice for this purpose in Fmoc-based chemistry. Careful control of reaction conditions and purification methods are essential to ensure the final this compound product has high isomeric and enantiomeric purity.
Application in Solid-Phase Peptide Synthesis (SPPS) Protocols
This compound is designed for integration into standard Fmoc/tBu-based SPPS protocols. researchgate.netpeptide.com The Fmoc group provides temporary protection for the N-terminus, which can be removed under mild basic conditions (e.g., with piperidine (B6355638) in DMF), while the benzyl group on the side chain remains stable to these conditions. peptide.comchempep.com
The efficiency of incorporating this compound into a growing peptide chain depends heavily on the choice of coupling reagents, solvents, and additives. These factors collectively influence reaction kinetics, prevent side reactions, and ensure the formation of the correct peptide bond.
A variety of coupling reagents are available for SPPS, broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. bachem.com The choice of reagent is critical, particularly for racemization-prone residues like histidine. chempep.compeptide.com
Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classical coupling agents. peptide.com To minimize racemization and improve reaction rates, they are almost always used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure. bachem.compeptide.com The combination of DIC/HOBt is considered a reliable method that can minimize epimerization. bachem.com
Phosphonium Salts : Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one) (DEPBT) are highly efficient. bachem.comunits.it DEPBT is particularly noted for its ability to mediate amide bond formation with remarkable resistance to racemization, making it an excellent choice for coupling protected histidine derivatives. bachem.comunits.it
Aminium/Uronium Salts : This class includes some of the most popular and efficient reagents used in SPPS, such as HBTU, TBTU, and HATU. bachem.com HBTU and TBTU are widely used and convert the Fmoc amino acid into an active OBt ester in the presence of a base. chempep.com While highly effective, base-mediated activation with these reagents can increase the risk of racemization for sensitive amino acids. nih.gov Therefore, careful control of base concentration and pre-activation times is necessary. chempep.com HATU, which incorporates the additive HOAt within its structure, is even more potent and can be used for particularly difficult couplings. chempep.com
| Reagent Class | Examples | Key Characteristics |
|---|---|---|
| Carbodiimides | DIC, DCC, EDC | Cost-effective; require additives (e.g., HOBt, Oxyma Pure) to suppress racemization. bachem.compeptide.com DIC is preferred for SPPS as its urea (B33335) byproduct is soluble. bachem.com |
| Phosphonium Salts | PyBOP, DEPBT | High coupling efficiency. DEPBT is particularly recommended for racemization-prone residues like histidine due to its high resistance to epimerization. bachem.comunits.it |
| Aminium/Uronium Salts | HBTU, TBTU, HCTU, HATU | Very popular, fast, and efficient. bachem.com Require a non-nucleophilic base (e.g., DIPEA). Can cause guanidinylation of the free N-terminus if used in excess. chempep.combachem.com |
The reaction environment, dictated by the solvent and additives, plays a crucial role in the success of the coupling step.
Solvents : The solvent must effectively swell the solid-phase resin to ensure that reactive sites are accessible and must also dissolve the reagents. chempep.com N,N-Dimethylformamide (DMF) is the most widely used solvent in Fmoc-SPPS due to its excellent solvating properties for both the peptide-resin and the protected amino acids. N-Methyl-2-pyrrolidone (NMP) is another common choice. In recent years, due to regulatory concerns about DMF, alternative "green" solvents have been explored, such as N-butylpyrrolidinone (NBP), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and PolarClean. researchgate.netrsc.org The viscosity of the solvent is also a factor, as lower viscosity can improve the penetration of reagents into the resin matrix. researchgate.netrsc.org
| Solvent | Key Properties |
|---|---|
| N,N-Dimethylformamide (DMF) | Most common solvent for Fmoc-SPPS; excellent solvating properties for reagents and swells polystyrene resins well. |
| N-Methyl-2-pyrrolidone (NMP) | Similar to DMF, sometimes used for sequences prone to aggregation. |
| Dichloromethane (B109758) (DCM) | Often used in mixtures with DMF, particularly for carbodiimide (B86325) activations. chempep.com |
| N-Butylpyrrolidinone (NBP) | A "greener" alternative to DMF, though higher viscosity can be a challenge. rsc.org |
| PolarClean | A green solvent with excellent dissolving capacity for Fmoc-amino acids and reagents. researchgate.net |
Additives and Bases : Coupling additives like HOBt, 7-Aza-1-hydroxybenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) are often included in the coupling cocktail. bachem.com These additives act as activated ester intermediates, which increases coupling speed and, crucially, suppresses racemization. peptide.com Most modern coupling protocols, especially those using phosphonium and aminium/uronium salts, require the presence of a tertiary, non-nucleophilic base. bachem.com N,N-Diisopropylethylamine (DIPEA) is frequently used, although it has been shown to induce racemization in some cases. chempep.combachem.com 2,4,6-Collidine is often recommended as a milder alternative that can reduce this risk. chempep.com The amount of base should be carefully controlled, as a large excess is to be avoided. chempep.combachem.com
Resin Selection and Functionalization for C-Terminal D-Histidine Anchoring
Several resins are suitable for this purpose, with the 2-chlorotrityl chloride (2-CTC) and Wang resins being prominent choices. acs.orgacs.org The 2-CTC resin is highly acid-sensitive, which allows for the cleavage of the peptide from the support under very mild acidic conditions, often preserving acid-labile side-chain protecting groups if desired. This feature is particularly advantageous for the synthesis of protected peptide fragments intended for subsequent condensation in solution. peptide.com The steric bulk of the trityl linker on this resin also helps to minimize side reactions such as diketopiperazine formation, a common issue at the dipeptide stage, especially with proline or other sterically unhindered residues. chempep.com
Wang resin, a p-alkoxybenzyl alcohol-based support, is another widely used option. acs.org It requires stronger acidic conditions for cleavage, typically a high concentration of trifluoroacetic acid (TFA), which concurrently removes most acid-labile side-chain protecting groups, including the benzyl group from the histidine side chain. acs.orgpeptide.com
Functionalization, the process of attaching the first amino acid to the resin, is a critical step. For 2-chlorotrityl chloride resin, the loading of this compound is typically achieved by reacting the protected amino acid with the resin in the presence of a hindered base like N,N-diisopropylethylamine (DIPEA). rsc.org For Wang resin, the esterification is commonly mediated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) with the addition of a catalyst like 4-(dimethylamino)pyridine (DMAP). extremepeptides.com Careful control of conditions is necessary to prevent racemization of the histidine residue during this anchoring step. extremepeptides.com
| Resin Type | Linker Type | Typical Cleavage Conditions | Key Advantages for C-Terminal D-His(Bzl) |
|---|---|---|---|
| 2-Chlorotrityl Chloride (2-CTC) | Trityl | Mildly acidic (e.g., 1-2% TFA in DCM) | Allows for synthesis of protected fragments; minimizes diketopiperazine formation. chempep.com |
| Wang Resin | p-Alkoxybenzyl alcohol | Strongly acidic (e.g., 95% TFA) | Simultaneous cleavage and side-chain deprotection; good stability. acs.orgacs.org |
Orthogonality of the Fmoc/Benzyl Protection Scheme in Iterative SPPS Cycles
The success of Fmoc-based SPPS relies on the principle of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. chempep.compeptide.com The combination of the base-labile Fmoc group for temporary Nα-amino protection and the acid-labile benzyl (Bzl) group for "permanent" side-chain protection is a cornerstone of this strategy. extremepeptides.com
The Fmoc group is selectively cleaved at each cycle of peptide elongation using a mild base, typically a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF). chempep.compeptide.com This deprotection is a rapid β-elimination reaction that liberates the N-terminal amine for the subsequent coupling step. peptide.com The dibenzofulvene byproduct generated during this process is typically scavenged by the piperidine. chempep.com
Conversely, the benzyl group protecting the imidazole side chain of histidine is stable to these basic conditions. peptide.com Its removal requires treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF), which are employed at the final stage of synthesis. chempep.compeptide.com This differential lability ensures that the reactive imidazole side chain remains protected throughout the iterative coupling and deprotection cycles, preventing unwanted side reactions. nih.gov
This cleavage mixture typically includes scavengers, such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), to quench the reactive carbocations generated from the cleavage of the protecting groups and the resin linker. researchgate.netnih.gov These scavengers prevent the modification of sensitive residues like tryptophan, methionine, and cysteine. The Bzl group from the His(Bzl) side chain is efficiently cleaved under these standard acidic conditions, yielding the native histidine residue in the final peptide.
| Protecting Group | Protected Functionality | Typical Cleavage Reagent | Stability |
|---|---|---|---|
| Fmoc (9-Fluorenylmethyloxycarbonyl) | α-Amino group | 20% Piperidine in DMF | Stable to acids. peptide.com |
| Bzl (Benzyl) | Histidine imidazole side chain | High % TFA (e.g., 95%) or HF | Stable to bases like piperidine. peptide.com |
Application in Solution-Phase Peptide Synthesis (LPPS/SolPPS) Methodologies
While SPPS is dominant, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis, LPPS) remains a valuable strategy, particularly for the large-scale production of peptides and the synthesis of protected peptide fragments for segment condensation. bachem.com this compound is readily integrated into these workflows.
In LPPS, all reactants are dissolved in an appropriate organic solvent. bachem.com The strategic integration of this compound involves the coupling of the protected amino acid to a peptide chain that has a free N-terminal amine. The major challenge in LPPS is often the poor solubility of fully protected peptide fragments in organic solvents. biotage.com
The choice of solvent is crucial and may include DMF, dichloromethane (DCM), N-methylpyrrolidone (NMP), or mixtures thereof to ensure all components remain in solution. peptide.com Coupling reagents commonly used in SPPS are also employed in LPPS, including carbodiimides like DCC and DIC, often in the presence of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure) to suppress racemization. acs.orgextremepeptides.com Uronium/aminium salts like HBTU and HATU are also highly effective. bachem.com The benzyl protection on the histidine side chain provides good stability and solubility characteristics for the growing peptide fragment.
Segment condensation is a powerful LPPS strategy where smaller, protected peptide fragments are synthesized and then coupled together to form a larger peptide. When a fragment containing a C-terminal D-His(Bzl) is required, it can be synthesized on a highly acid-labile resin (like 2-CTC), cleaved with the side-chain protection intact, and then used in a solution-phase coupling reaction.
The reaction conditions for segment condensation must be carefully optimized to ensure high coupling efficiency and minimize epimerization of the C-terminal activated residue. chempep.com Coupling reagents known to reduce racemization, such as those based on HOBt or HOAt, are preferred. acs.org
Purification of the resulting protected peptide is a critical step. Unlike SPPS where impurities are washed away, in LPPS, the desired product must be isolated from unreacted starting materials, reagents, and byproducts. Common purification techniques include:
Extraction: Utilizing differences in solubility between the product and impurities in immiscible solvent systems.
Precipitation/Crystallization: Inducing the desired peptide to precipitate or crystallize from the reaction mixture by changing the solvent composition.
Chromatography: For more challenging separations, flash chromatography on silica (B1680970) gel or reversed-phase high-performance liquid chromatography (RP-HPLC) is employed. polypeptide.com RP-HPLC is a powerful tool for purifying both protected and deprotected peptides, separating compounds based on their hydrophobicity.
Following purification, the protected peptide can be carried forward to the next coupling step or undergo final deprotection to yield the target peptide.
Stereochemical Integrity and Racemization Control of Fmoc D His Bzl Oh During Peptide Synthesis
Elucidation of Mechanisms and Factors Influencing Histidine Racemization
Histidine stands out among proteinogenic amino acids for its high propensity to racemize during the carboxyl group activation step of peptide bond formation. nih.govpeptide.com This vulnerability is intrinsically linked to the chemical nature of its imidazole (B134444) side chain.
The Role of the Imidazole π-Nitrogen in α-Carbon Enolization and Epimerization
The racemization of histidine residues proceeds through the abstraction of the proton from the α-carbon, leading to the formation of a planar, achiral enolate intermediate. cem.com The key contributor to this process is the imidazole side chain, specifically the π-nitrogen (Nπ). This nitrogen atom possesses a lone pair of electrons that can act as an intramolecular base, facilitating the removal of the acidic α-proton once the carboxyl group is activated for coupling. cem.comresearchgate.net
The activation of the carboxyl group, for instance, by a coupling reagent, enhances the acidity of the α-proton. The proximate Nπ of the imidazole ring is then sufficiently basic to deprotonate the α-carbon, forming the transient enolate. cem.com This achiral intermediate can then be reprotonated from either face with near-equal probability, leading to a mixture of both D- and L-histidine residues in the peptide chain, a process referred to as epimerization. nih.govcem.com Side-chain protecting groups on the imidazole ring, such as the benzyl (B1604629) (Bzl) group in Fmoc-D-His(Bzl)-OH, are employed to mitigate side reactions like N-acylation, but their effectiveness in suppressing racemization can be limited, especially if the catalytically active Nπ remains unprotected or accessible. nih.gov
Impact of Coupling Reagents, Bases, and Solvents on D-Histidine Chiral Stability
The choice of coupling reagents, the base used for neutralization and catalysis, and the reaction solvent all play a crucial role in maintaining the stereochemical integrity of this compound during peptide synthesis.
Coupling Reagents: The reactivity of the coupling reagent directly correlates with the risk of racemization. Highly reactive uronium/aminium-based reagents like HATU (N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridino-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide) can lead to significant epimerization, especially when used with strong bases. nih.govmdpi.com In contrast, carbodiimide-based reagents such as DIC (Diisopropylcarbodiimide), particularly when used in combination with nucleophilic additives, are generally associated with lower levels of racemization. bachem.com Phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yloxytri(pyrrolidino)phosphonium hexafluorophosphate) also offer efficient coupling with reduced racemization risk compared to some uronium reagents. chempep.com DEPBT (3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one) is noted for its remarkable resistance to promoting racemization and is considered a reagent of choice for coupling racemization-prone residues like histidine derivatives. bachem.com
Bases: The basicity and steric hindrance of the tertiary amine used in the coupling reaction have a profound influence on racemization. bachem.com Strong, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are generally avoided during the coupling step. Commonly used bases such as DIPEA (N,N-Diisopropylethylamine) can induce racemization, particularly with sensitive residues. bachem.comchempep.com Weaker bases like NMM (N-methylmorpholine) or sterically hindered bases such as 2,4,6-collidine are often recommended to minimize epimerization. bachem.com An excess of base should be avoided as it can accelerate the rate of α-proton abstraction. chempep.com
Solvents: The polarity of the solvent can influence the rate of racemization. Polar aprotic solvents like DMF (N,N-Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone) are the most commonly used solvents in solid-phase peptide synthesis (SPPS). While effective for solubilizing reagents and swelling the resin, DMF can facilitate racemization. In some cases, less polar solvents might be advantageous, but their use is often limited by solubility issues.
Strategies for Minimizing Epimerization of this compound Residues
Given the inherent tendency of histidine to epimerize, several strategies have been developed to preserve the stereochemical purity of this compound during its incorporation into a peptide chain.
Optimization of Coupling Conditions and the Use of Racemization-Suppressing Additives
A primary strategy to combat epimerization is the addition of specific reagents, known as racemization-suppressing additives, to the coupling reaction. These additives react with the activated amino acid intermediate to form a less reactive, but still acylating, active ester. This intermediate is less prone to racemization via enolization.
The most common additives are benzotriazole (B28993) derivatives:
HOBt (1-Hydroxybenzotriazole): For decades, HOBt has been the standard additive used with carbodiimides like DIC to minimize racemization. peptide.compeptide.com
HOAt (1-Hydroxy-7-azabenzotriazole): HOAt is generally more effective than HOBt in both accelerating coupling and suppressing racemization due to a neighboring group effect from the pyridine (B92270) nitrogen. mdpi.compeptide.com
6-Cl-HOBt (6-Chloro-1-hydroxybenzotriazole): This derivative offers a good compromise in terms of reactivity and racemization suppression, often performing better than HOBt. peptide.com
Oxyma Pure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): As a non-explosive alternative to HOBt and HOAt, Oxyma Pure has proven to be highly effective in reducing racemization when used with carbodiimides, with performance often comparable to HOAt. bachem.com
In addition to these, inorganic additives have also been explored. Notably, the use of Copper(II) chloride (CuCl₂) in combination with HOBt has been shown to be highly effective in suppressing racemization, even for challenging couplings. peptide.com
Optimizing the coupling protocol is also critical. A key consideration is the pre-activation time. Prolonged pre-activation of the this compound with the coupling reagent before its addition to the resin-bound peptide can significantly increase the extent of epimerization. acs.orgresearchgate.net Therefore, minimizing pre-activation time or employing an in situ activation strategy, where the coupling reagent is added to the mixture of the amino acid and the resin, is often preferred. acs.org
| Coupling Reagent/Additive Combination | Relative Racemization Level | Key Characteristics |
|---|---|---|
| HATU / DIPEA | High | Highly reactive, fast coupling, but significant risk of epimerization, especially with strong bases. mdpi.com |
| HBTU / HOBt / DIPEA | Medium | Efficient coupling, but racemization can still be significant. peptide.com |
| DIC / HOBt | Low | Standard, cost-effective method for reducing racemization. peptide.com |
| DIC / HOAt | Very Low | More effective than HOBt at suppressing racemization. mdpi.com |
| DIC / Oxyma Pure® | Very Low | Excellent racemization suppression, non-explosive alternative to HOAt. bachem.com |
| DEPBT | Very Low | Mediates amide bond formation with remarkable resistance to racemization. bachem.com |
| DIC / HOBt / CuCl₂ | Very Low | Highly effective at suppressing racemization, even in difficult cases. peptide.com |
Influence of Temperature and Reaction Time on Stereochemical Purity
Temperature is a critical parameter that must be carefully controlled during the coupling of this compound. Elevated temperatures, often used to accelerate slow coupling reactions or to overcome peptide aggregation, can significantly increase the rate of epimerization. cem.com The additional thermal energy can overcome the activation barrier for α-proton abstraction, leading to a substantial loss of stereochemical purity.
Studies on Fmoc-His(Trt)-OH, a close analogue of this compound, have demonstrated this temperature dependence. For instance, coupling at 90°C can lead to dramatically higher levels of the undesired isomer compared to couplings performed at 50°C or at room temperature. cem.com Similarly, extended reaction times increase the duration for which the activated histidine derivative is exposed to conditions that promote racemization, thereby increasing the risk of epimerization. Therefore, the goal is to achieve complete coupling in the shortest time possible and at the lowest effective temperature.
| Histidine Derivative | Coupling Conditions | % D-Isomer (Epimer) Formed |
|---|---|---|
| Fmoc-His(Trt)-OH | 10 min @ 50°C | 6.8% |
| Fmoc-His(Trt)-OH | 2 min @ 90°C | >16% |
| Fmoc-His(Boc)-OH | 10 min @ 50°C | 0.18% |
| Fmoc-His(Boc)-OH | 2 min @ 90°C | 0.81% |
*Data adapted from studies on L-histidine derivatives, demonstrating the general principle of temperature's effect on epimerization. cem.com The Boc-protected derivative shows significantly less epimerization, highlighting the impact of the side-chain protecting group.
Analytical Methodologies for the Assessment of D-Isomer Purity in Peptides Incorporating this compound
Accurate and precise analytical methods are essential to quantify the extent of epimerization and confirm the stereochemical purity of the final peptide product. The primary techniques employed are based on chromatography, which can separate the desired peptide from its diastereomeric impurity (the peptide containing the L-histidine epimer).
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most widely used technique for purity analysis of synthetic peptides. nih.govmolecularcloud.org Diastereomers, such as a peptide containing D-His versus one containing L-His, have different three-dimensional structures. These structural differences can lead to different interactions with the stationary phase of the HPLC column, often allowing for their separation even on standard achiral columns (e.g., C8 or C18). nih.gov The separation can be optimized by modifying chromatographic parameters such as the organic solvent gradient, temperature, and the ion-pairing reagent in the mobile phase. nih.gov
For more challenging separations, or for the analysis of the amino acid composition after peptide hydrolysis, dedicated chiral HPLC methods are used. These methods employ a chiral stationary phase (CSP) that interacts differently with the two enantiomers. chiraltech.comchromatographytoday.com Examples of CSPs effective for amino acid and peptide separations include:
Cinchona alkaloid-derived zwitterionic CSPs (e.g., CHIRALPAK® ZWIX): These are versatile for the chiral analysis of free amino acids and small peptides. chiraltech.com
Macrocyclic glycopeptide-based CSPs (e.g., Astec CHIROBIOTIC T): These are particularly successful for resolving the enantiomers of underivatized amino acids. chromatographytoday.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Coupling HPLC with tandem mass spectrometry provides a powerful tool for both separating and unequivocally identifying peptide diastereomers. nih.govresearchgate.net While the parent mass of the desired peptide and its epimer are identical, their fragmentation patterns in the mass spectrometer can sometimes differ, aiding in their characterization. nih.gov More commonly, the LC separates the diastereomers, and the MS serves as a highly specific and sensitive detector to quantify the level of the epimeric impurity, even at very low levels (e.g., below 0.1%). nih.govresearchgate.net This method is crucial for quality control in the manufacturing of peptide therapeutics.
Advanced Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
The stereochemical purity of this compound is a critical parameter, as the presence of its L-enantiomer can lead to the synthesis of incorrect peptide sequences, potentially altering their biological activity. Advanced chiral High-Performance Liquid Chromatography (HPLC) is a precise and widely adopted analytical technique for determining the enantiomeric excess (ee) of chiral compounds like Fmoc-protected amino acids. phenomenex.com The expected enantiomeric purity for commercially available Fmoc protected amino acids is typically greater than 99.0% ee, with some applications requiring a purity of ≥99.8% ee. phenomenex.com
Chiral HPLC analysis offers significant advantages, including speed, high sensitivity, and ease of use. phenomenex.com The method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, their separation. Several types of CSPs are effective for the resolution of Fmoc-amino acid enantiomers.
Polysaccharide-Based Chiral Stationary Phases: These are among the most versatile and widely used CSPs for the enantioseparation of a broad range of chiral compounds, including Fmoc-amino acid derivatives. Columns with CSPs derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support can effectively resolve the D- and L-enantiomers of Fmoc-histidine derivatives. phenomenex.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. For successful separation of Fmoc amino acids, trifluoroacetic acid as an acidic additive and acetonitrile (B52724) as an organic modifier in a reversed-phase mode are often the preferred choice. phenomenex.com
Macrocyclic Glycopeptide-Based Chiral Stationary Phases: CSPs based on macrocyclic glycopeptides, such as teicoplanin, are also highly effective for the direct analysis of amino acid enantiomers. These stationary phases possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, making them ideal for separating polar and ionic compounds like amino acids without prior derivatization. A notable characteristic of these CSPs is that the D-enantiomer is typically more strongly retained than the corresponding L-enantiomer, a trait linked to the antibiotic activity of these molecules which interact with D-alanyl-D-alanine residues in bacterial cell membranes.
The following table outlines a typical setup for chiral HPLC analysis to determine the enantiomeric excess of a Fmoc-histidine derivative.
| Parameter | Typical Condition/Value |
|---|---|
| Column Type | Polysaccharide-based (e.g., cellulose or amylose derivatives) or Macrocyclic Glycopeptide-based (e.g., Teicoplanin) |
| Mobile Phase | Acetonitrile/Water with acidic additive (e.g., 0.1% Trifluoroacetic Acid) |
| Detection Mode | UV at 254 nm or 265 nm (due to the Fmoc group's strong UV absorbance) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 25°C) |
Detection and Quantification of Diastereomeric Impurities and Related Side Products
During solid-phase peptide synthesis (SPPS), the stereochemical integrity of each amino acid residue is paramount. For this compound, the primary concern is racemization, the conversion of the D-enantiomer to the L-enantiomer (epimerization), which results in the incorporation of an incorrect stereoisomer into the growing peptide chain. This leads to the formation of diastereomeric peptide impurities. Beyond racemization, other side reactions can also occur, leading to a variety of impurities that can complicate purification and compromise the final product's purity and function. researchgate.net
The imidazole side chain of histidine makes it particularly susceptible to racemization during the coupling step. nih.gov The racemization mechanism is believed to involve the π-nitrogen of the imidazole ring, which can act as an intramolecular base, promoting the abstraction of the α-proton from the activated amino acid. nih.govamazonaws.com This forms a planar enolate intermediate, which can be reprotonated from either side, leading to a mixture of D- and L-isomers. While the benzyl group in this compound protects the τ-nitrogen, the π-nitrogen remains a potential catalyst for this process.
Factors influencing the extent of racemization include the choice of coupling reagents, activation time, and temperature. nih.govnih.govnih.gov For instance, studies comparing different protecting groups have shown significant variation in epimerization levels under identical conditions.
The following table presents research findings on the racemization of various N-terminally protected histidine derivatives under different synthesis conditions, illustrating the impact of protecting groups and temperature.
| Histidine Derivative | Coupling/Activation Conditions | Epimerization (%) | Reference |
|---|---|---|---|
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min preactivation | 7.8% | nih.gov |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min preactivation | 0.3% | nih.gov |
| Fmoc-His(Trt)-OH | Microwave heating at 80°C | 16.6% | nih.gov |
| Fmoc-His(Boc)-OH | Heating at 90°C | 0.81% | |
| Fmoc-His(Trt)-OH | Heating at 90°C | >16% |
Common Side Products and Impurities: In addition to diastereomers resulting from racemization, several other impurities can arise during SPPS involving histidine. mdpi.com
Deletion Peptides: These occur due to incomplete coupling of an amino acid or incomplete deprotection of the Nα-Fmoc group, resulting in a peptide chain missing one or more residues. mdpi.com
Aspartimide Formation: If an aspartic acid residue is present in the sequence, it can undergo a base-catalyzed side reaction to form a succinimide (B58015) ring (aspartimide). This intermediate can then reopen to form a mixture of α- and β-aspartyl peptides, often with racemization at the aspartic acid residue. nih.govpeptide.com
Oxidation: The side chains of certain amino acids, like methionine, are susceptible to oxidation during synthesis or cleavage. peptide.com
Detection and quantification of these impurities are typically achieved using a combination of analytical techniques, primarily Reverse-Phase HPLC (RP-HPLC) coupled with Mass Spectrometry (MS). RP-HPLC can separate peptides with different sequences or modifications, while MS provides mass information to identify the specific impurity, such as a deletion peptide (lower mass), an adduct, or a diastereomer (identical mass but different retention time under specific chiral conditions).
Comparative Analysis of Fmoc D His Bzl Oh with Alternative Histidine Protecting Group Strategies
Comparative Evaluation Against Imidazole (B134444) Trityl-Protected Histidine Derivatives
The trityl (Trt) group and its derivatives, such as the 2-chlorotrityl (Clt) group, are widely used for the protection of the τ-nitrogen of the histidine imidazole ring. However, this protection strategy is associated with a significant drawback: a high propensity for racemization during the coupling step.
Histidine is particularly susceptible to racemization during activation for peptide bond formation. This is attributed to the electron-rich nature of the unprotected π-nitrogen of the imidazole ring, which can abstract the proton from the α-carbon, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemical integrity. amazonaws.com Derivatives such as Fmoc-His(Trt)-OH, where the π-nitrogen remains unprotected, are notoriously prone to this side reaction, especially under base-mediated coupling conditions or at elevated temperatures. nih.govmerckmillipore.com
Studies have shown that the use of Fmoc-His(Trt)-OH can lead to significant levels of the D-isomer impurity. For instance, coupling of Fmoc-His(Trt)-OH at 50°C for 10 minutes resulted in 6.8% of the D-isomer, and this increased to over 16% at 90°C. amazonaws.com Even with milder coupling reagents like DIC/Oxyma, Fmoc-L-His(Trt)-OH showed 1.8% of the d-product, which increased dramatically to 31.0% when the coupling was performed at 55°C. nih.gov
While specific quantitative data on the racemization of soluble Fmoc-D-His(Clt)-OH during coupling is less prevalent in the literature, the use of 2-chlorotrityl chloride resin for the immobilization of the first Fmoc-His(Trt)-OH residue is recommended to prevent racemization during this initial loading step. This is because the bulky resin linkage sterically hinders the approach of the activating agents to the carboxyl group, thus reducing the risk of racemization. peptide.com However, this does not address the issue of racemization in subsequent coupling steps when a soluble protected histidine derivative is used.
In terms of coupling efficiency, both Fmoc-D-His(Trt)-OH and Fmoc-D-His(Clt)-OH generally exhibit good solubility in standard SPPS solvents like DMF, which facilitates efficient coupling. peptide.com However, the need to use milder activation conditions or lower temperatures to suppress racemization can inadvertently lead to lower coupling efficiencies and the potential for incomplete reactions, especially in sterically hindered sequences. sigmaaldrich.com
Conversely, protecting the π-nitrogen, as is the case with the benzyl (B1604629) (Bzl) group in Fmoc-D-His(Bzl)-OH, is the most effective strategy to preserve the chiral integrity of histidine. nih.gov By blocking the basicity of the π-nitrogen, the Bzl group significantly reduces the rate of α-proton abstraction and, consequently, minimizes racemization.
| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) | Reference |
|---|---|---|---|
| Fmoc-His(Trt)-OH | 50°C, 10 min | 6.8 | amazonaws.com |
| Fmoc-His(Trt)-OH | 90°C | >16 | amazonaws.com |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma, RT | 1.8 | nih.gov |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma, 55°C | 31.0 | nih.gov |
| Fmoc-His(Boc)-OH | 50°C, 10 min | 0.18 | amazonaws.com |
| Fmoc-His(Boc)-OH | 90°C | 0.81 | amazonaws.com |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 0.3 | nih.gov |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 7.8 | nih.gov |
A key difference between the trityl and benzyl protecting groups lies in their acid lability. The trityl group is highly sensitive to acid and is typically removed with standard cleavage cocktails containing a high concentration of trifluoroacetic acid (TFA), such as 95% TFA. peptide.com More labile variants like the 2-chlorotrityl group can be cleaved under even milder acidic conditions, which is advantageous for the synthesis of protected peptide fragments.
In contrast, the benzyl group is significantly more stable to acid. Complete removal of the Bzl group often requires treatment with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). This high stability makes this compound incompatible with standard Fmoc-SPPS cleavage protocols that rely on TFA. The use of such a stable protecting group is more aligned with Boc-SPPS strategies where the final cleavage is performed with strong acids. This differential stability is a critical factor in designing orthogonal protection schemes. The Bzl group's resistance to TFA allows for the selective deprotection of other acid-labile groups while the histidine side chain remains protected.
Evaluation of Emerging Protecting Groups for Histidine and Their Synthetic Advantages
The search for the ideal histidine protecting group—one that completely suppresses racemization, is readily available, and offers versatile deprotection options—is ongoing. Several novel protecting groups have been developed with promising characteristics.
Nπ-(1-adamantyloxymethyl)histidine (Adom) : This protecting group is stable to basic conditions (20% piperidine (B6355638) in DMF) and can be removed with TFA. Derivatives of His(Adom) have been shown to effectively suppress racemization during coupling reactions and have been successfully used in the SPPS of peptides like thyrotropin-releasing hormone. rsc.orgresearchgate.net The bulky adamantyl moiety provides steric hindrance that likely contributes to the suppression of racemization.
Nπ-allyl (All) and Nπ-allyloxy-methyl (Alom) : These protecting groups offer a unique deprotection strategy that is orthogonal to both acid- and base-labile groups. The allyl and allyloxymethyl groups are stable to TFA and piperidine but can be selectively removed using a palladium catalyst. google.comcreative-peptides.com This provides an additional layer of orthogonality, which is highly valuable for the synthesis of complex peptides with multiple sites for modification. The deprotection is mild and does not generate reactive carbocations. google.com
These emerging protecting groups demonstrate the continuous efforts to refine peptide synthesis methodologies. Their synthetic advantages lie in their ability to minimize racemization while providing novel deprotection schemes that enhance the synthetic chemist's toolbox for creating complex and modified peptides.
Exploration of Nπ-2,6-Dimethoxybenzoyl (Dmbz), Nπ-2-Nitrobenzenesulfonyl (2-Ns), and Nπ-Pivaloyloxymethyl (POM) Protecting Groups
The 2,6-Dimethoxybenzoyl (Dmbz) group is a base-labile protecting group that has been investigated for the protection of the imidazole side chain of histidine within the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy. It is recognized for its ability to minimize histidine racemization during coupling reactions, reportedly to a similar extent as the widely used trityl (Trt) group. nih.gov In addition to suppressing racemization, the Dmbz group has been noted to reduce acyl migration, another potential side reaction involving the imidazole ring.
The removal of the Dmbz group is typically achieved using ammonia (B1221849) solutions, a condition that offers orthogonality with the acid-labile side-chain protecting groups commonly employed in Fmoc/tBu synthesis. nih.gov Despite these advantages, the Nτ-Dmbz protecting group has not been widely adopted in routine peptide synthesis.
The 2-nitrobenzenesulfonyl (Ns or nosyl) group is a well-established protecting group for amines in organic synthesis. researchgate.net Its application in peptide synthesis has been explored, where it is valued for its mild cleavage conditions. The Ns group is typically removed by nucleophilic attack, most commonly using thiolate nucleophiles such as thiophenol in the presence of a base. researchgate.net This deprotection scheme proceeds via a Meisenheimer complex.
The electron-withdrawing nature of the nitro group on the benzene (B151609) ring facilitates this nucleophilic aromatic substitution. While the o-nitrobenzenesulfonyl (oNbs) group has been reported to allow for the N-acylation of amino acids without racemization, its specific and detailed application as a side-chain protecting group for the imidazole nitrogen of histidine in Fmoc-based solid-phase peptide synthesis is not extensively documented in scientific literature. nih.gov The sensitivity of the nitro group to certain reducing agents and organometallic reagents could also be a consideration in complex synthetic routes. researchgate.net
The pivaloyloxymethyl (POM) group is utilized in organic synthesis as a protecting group, particularly for carboxylic acids and phosphates. It is also frequently employed to create prodrugs, as it can mask charged groups, thereby increasing lipophilicity and cell membrane permeability. researchgate.net The POM group is an acetal (B89532) ester and is known to be base-labile, with removal often achievable under standard basic conditions used for deprotecting RNA. researchgate.net
While there is a report on the use of N-pivaloyl imidazole as a reagent for the selective protection of hydroxyl groups in sugars, the application of the POM group for the protection of the imidazole side chain of histidine during peptide synthesis is not described in the reviewed scientific literature. researchgate.net Therefore, its stability, cleavage conditions, and effectiveness in preventing histidine-related side reactions in the context of SPPS remain to be established.
Advanced Applications and Research Contributions of Fmoc D His Bzl Oh in Peptide Science
Engineering of Peptides with Enhanced Bioactivity and Stability through D-Histidine Incorporation
The inclusion of D-amino acids in peptides, a departure from the naturally occurring L-amino acids found in most proteins, can profoundly influence their biological activity and stability. While proteins in higher organisms primarily consist of L-amino acids, D-amino acids are found in nature, particularly in peptides produced by microorganisms and some invertebrates, often synthesized by nonribosomal peptide synthetases or via post-translational modifications tandfonline.comresearchgate.netpeptide.com. The strategic incorporation of D-histidine using building blocks like Fmoc-D-His(Bzl)-OH allows researchers to engineer peptide analogues with desirable characteristics for various research purposes and potential therapeutic applications.
Design and Synthesis of D-Amino Acid Containing Peptide Analogues for Research Purposes
The synthesis of peptide analogues containing D-amino acids is a key area of research aimed at exploring the structure-activity relationships of peptides and developing molecules with improved properties. Fmoc-based SPPS is the preferred method for synthesizing such peptides due to its mild deprotection conditions compared to Boc chemistry, which are compatible with a wide range of side-chain protecting groups and post-translational modifications nih.goviris-biotech.de. This compound serves as a valuable building block in this context, allowing the precise incorporation of a D-histidine residue at a specific position within a peptide sequence.
The design of these analogues often involves substituting one or more L-amino acids with their D-enantiomers or incorporating D-amino acids at specific positions to probe the conformational requirements for biological activity or to enhance stability. The use of this compound enables the controlled introduction of D-histidine, contributing to the synthesis of diverse peptide libraries for screening and functional studies.
Modulation of Proteolytic Resistance and Conformational Properties in Peptide Structures
One of the primary motivations for incorporating D-amino acids into peptides is to enhance their resistance to proteolytic degradation. Naturally occurring L-peptides are rapidly cleaved by peptidases in biological systems, limiting their half-life and therapeutic potential nih.govbiopharmaspec.com. The presence of a D-amino acid disrupts the normal substrate recognition by proteases, which are typically specific for L-amino acid configurations. nih.govbiopharmaspec.comnih.govresearchgate.net This increased proteolytic stability can lead to a longer duration of action and improved bioavailability of peptide analogues. biopharmaspec.comresearchgate.netformulationbio.commdpi.com
Synthesis of Conformationally Constrained Peptides and Macrocyclic Architectures
Conformational constraint is a powerful strategy in peptide design to improve potency, selectivity, and stability. By limiting the conformational flexibility of a peptide, researchers can favor bioactive conformations and reduce susceptibility to degradation. This compound plays a role in the synthesis of such constrained structures, particularly in intramolecular cyclization and the formation of complex branched architectures.
Role of this compound in Intramolecular Cyclization Strategies
Cyclic peptides often exhibit enhanced stability against exopeptidases and improved membrane permeability compared to their linear counterparts. Intramolecular cyclization requires reactive functional groups at appropriate positions within the peptide sequence. While histidine is not typically used as one of the primary residues for forming the cyclic backbone (unlike cysteine for disulfide bridges or lysine (B10760008)/glutamic acid for amide bonds), the imidazole (B134444) nitrogen of histidine can potentially be involved in cyclization strategies, particularly in more complex or non-standard cyclizations.
In Fmoc-based SPPS, the side-chain protected this compound ensures that the imidazole nitrogen is temporarily masked during linear chain elongation. After the desired linear sequence is assembled on the solid support, selective deprotection of the side-chain benzyl (B1604629) group (if required for the cyclization strategy) and appropriate termini allows for on-resin cyclization. The presence of D-histidine can influence the conformational landscape of the linear precursor, potentially facilitating specific cyclization pathways and the formation of unique cyclic structures.
Facilitation of Branched and Multi-Antennary Peptide Constructs
This compound can also be utilized in the synthesis of branched and multi-antennary peptides. These complex architectures often require orthogonal protection strategies to selectively deprotect specific amino groups for further coupling. While lysine is commonly used as a branching point due to its ε-amino group, other residues with protected side-chain functionalities can also serve this purpose.
Development of Peptide Conjugates and Functional Biomolecular Tools
The ability to synthesize peptides containing specific functional groups allows for their conjugation to other molecules, creating peptide conjugates with enhanced or novel properties. This compound contributes to the development of such tools.
The imidazole ring of histidine, even in its D-configuration, provides a handle for various chemical modifications and conjugations after deprotection of the benzyl group. These modifications can include labeling with fluorescent dyes or radioisotopes for imaging or diagnostic purposes, conjugation to cytotoxic agents for targeted drug delivery, or attachment to solid surfaces for the development of biosensors or affinity chromatography media. chemimpex.com The incorporation of D-histidine via this compound thus facilitates the creation of functional biomolecular tools with potentially improved stability due to the presence of the D-amino acid.
Furthermore, the unique coordination properties of the histidine imidazole ring with metal ions can be exploited in the design of peptide-metal complexes for catalytic or diagnostic applications. The stereochemistry of the histidine residue (D vs. L) can influence the coordination geometry and the resulting properties of the complex.
Here is a table summarizing some of the key aspects discussed:
| Application Area | Role of D-Histidine (via this compound) | Key Outcome/Benefit |
| Engineering Peptides with Enhanced Bioactivity and Stability | Incorporation into peptide sequence | Modulation of biological activity, enhanced stability against proteases. biopharmaspec.comresearchgate.netformulationbio.commdpi.com |
| Design and Synthesis of D-Amino Acid Containing Peptide Analogues | Provides a building block for introducing D-chirality at specific positions. | Creation of diverse peptide libraries for research and development. |
| Modulation of Proteolytic Resistance | Disrupts recognition by L-amino acid-specific proteases. | Increased peptide half-life and bioavailability. biopharmaspec.comnih.govresearchgate.netformulationbio.commdpi.com |
| Modulation of Conformational Properties | Influences local and overall peptide conformation due to D-configuration. | Altered interactions with targets, potential induction of specific secondary structures. psu.eduresearchgate.net |
| Synthesis of Conformationally Constrained Peptides (Cyclic Peptides) | Potential involvement of imidazole nitrogen in cyclization; influences conformation of linear precursor. | Formation of more stable and potentially more active cyclic structures. |
| Facilitation of Branched and Multi-Antennary Peptide Constructs | Can be incorporated into branches; contributes to overall structure and properties. | Creation of complex molecular architectures with tailored functionalities. |
| Development of Peptide Conjugates and Functional Biomolecular Tools | Imidazole side chain provides a handle for conjugation and modification after deprotection. | Enables labeling, attachment to surfaces, and creation of metal-binding sites for various applications. chemimpex.com |
Integration into Peptide-Based Biomaterials and Functional Scaffolds for Research Applications
Peptide-based biomaterials, particularly self-assembling peptides, are gaining significant interest for applications in tissue engineering, regenerative medicine, and drug delivery researchgate.netrsc.orgmdpi.commdpi.com. These materials often form hydrogels that can mimic the extracellular matrix and provide 3D scaffolds for cell growth and tissue development researchgate.netmdpi.com.
Studies on Fmoc-peptide-based hydrogels have demonstrated that the choice of amino acids and their arrangement significantly affect the self-assembly process and the physical characteristics of the resulting scaffolds, such as mechanical stiffness and thermal stability researchgate.netmdpi.com. The inclusion of a protected histidine like this compound in the peptide sequence could potentially be exploited to tune the self-assembly process or introduce specific functionalities for research applications, such as enhancing cell adhesion or providing sites for further functionalization within the biomaterial scaffold rsc.orgmdpi.com.
Post-Translational Modification Mimicry and Analog Synthesis
The synthesis of peptides containing post-translational modifications (PTMs) is crucial for understanding their biological roles and developing peptide-based therapeutics sigmaaldrich.comresearchgate.net. Fmoc SPPS is generally compatible with the synthesis of modified peptides, including those with phosphorylated and glycosylated residues altabioscience.comsemanticscholar.orgnih.gov.
Compatibility of this compound Protection with Phosphorylated and Glycosylated Peptide Sequences
The Fmoc/tert-butyl (tBu) protection strategy, commonly used with this compound, offers compatibility with various side-chain protecting groups used for modified amino acids nih.govresearchgate.net. This orthogonality is essential for incorporating labile PTMs into synthetic peptides.
Phosphorylation, often occurring on serine, threonine, and tyrosine residues, and glycosylation, involving the attachment of carbohydrates, are two key PTMs sigmaaldrich.com. The synthesis of phosphopeptides and glycopeptides using Fmoc SPPS requires careful selection of protecting groups that are stable to the piperidine-mediated Fmoc deprotection but removable during the final cleavage step nih.govsigmaaldrich.comsigmaaldrich-jp.com.
This compound, with its benzyl protection on the imidazole, is compatible with the standard Fmoc SPPS protocols used for assembling peptide chains that may also contain protected phosphorylated or glycosylated amino acids altabioscience.comsemanticscholar.orgnih.gov. For instance, derivatives like Fmoc-Ser(PO(OBzl)OH)-OH and Fmoc-Thr(PO(OBzl)OH)-OH are used for introducing phosphorylated serine and threonine, respectively, and are compatible with Fmoc chemistry sigmaaldrich.com. Similarly, protected glycoamino acids like Fmoc-Ser(Ac₃AcNH-β-Glc)-OH are compatible with standard Fmoc protocols sigmaaldrich-jp.com. The benzyl group on histidine is typically cleaved under the same acidic conditions used for the final peptide cleavage from the resin and removal of other acid-labile side-chain protecting groups, ensuring that the histidine residue is deprotected concurrently with the release of the modified peptide peptide.com. This compatibility allows for the synthesis of complex peptides containing both histidine and various PTMs, facilitating research into the interplay between histidine and these modifications in biological systems.
Below is a table summarizing some protected amino acid derivatives compatible with Fmoc SPPS for incorporating PTMs, alongside this compound:
| Compound Name | Protected Amino Acid | Type of Modification | PubChem CID (Approximate/Representative) |
| This compound | D-Histidine | Side-chain protection | 1417638-37-9 wuxiapptec.com |
| Fmoc-Ser(PO(OBzl)OH)-OH | Serine | Phosphorylation | 852069 (for L-isomer) sigmaaldrich.com |
| Fmoc-Thr(PO(OBzl)OH)-OH | Threonine | Phosphorylation | 852070 (for L-isomer) sigmaaldrich.com |
| Fmoc-Tyr(PO(OBzl)OH)-OH | Tyrosine | Phosphorylation | 852071 (for L-isomer) sigmaaldrich.com |
| Fmoc-Ser(Ac₃AcNH-β-Glc)-OH | Serine | Glycosylation | 852349 (for L-isomer) sigmaaldrich.comsigmaaldrich-jp.com |
| Fmoc-Thr(Ac₃AcNH-β-Glc)-OH | Threonine | Glycosylation | 852350 (for L-isomer) sigmaaldrich.comsigmaaldrich-jp.com |
| Fmoc-Tyr(SO₃nP)-OH | Tyrosine | Sulfation | 852347 (for L-isomer) sigmaaldrich.com |
This compatibility underscores the utility of this compound as a versatile building block in the synthesis of complex, biologically relevant peptide sequences containing various modifications.
Challenges and Future Perspectives in the Academic Research of Fmoc D His Bzl Oh
Mitigation of Sequence-Dependent Side Reactions in Fmoc-D-His(Bzl)-OH Mediated Peptide Synthesis
The synthesis of peptides containing histidine, especially D-histidine, using Fmoc chemistry can be complicated by side reactions influenced by the peptide sequence and the properties of the histidine residue itself. The imidazole (B134444) ring of histidine, even when protected, can play a role in these unwanted processes.
Control of Acyl Migration and Other Imidazole-Related Side Processes
The imidazole ring of histidine contains two nitrogen atoms (Nπ and Nτ) which can be nucleophilic. In Fmoc SPPS, the imidazole nitrogen is typically protected to prevent side reactions such as N-acylation during coupling and to suppress racemization of the α-carbon. This compound utilizes a benzyl (B1604629) group for Nτ protection. While this protection strategy is common, the potential for side reactions related to the imidazole ring still exists under certain conditions.
One concern with histidine is racemization at the α-carbon, which can be promoted by the unprotected Nπ nitrogen during coupling, particularly with base-mediated activation or slow reactions. The benzyl protecting group on the Nτ nitrogen in this compound helps to control the electronic properties of the imidazole ring and reduce the likelihood of racemization compared to unprotected histidine. However, optimizing coupling conditions, including the choice of coupling reagent and reaction time, is crucial to minimize epimerization when incorporating D-histidine.
Another potential issue, though less common with protected histidine, could involve unintended reactions of the imidazole ring or the benzyl protecting group under harsh conditions or in specific sequences. Research continues to evaluate the stability of various imidazole protecting groups throughout the synthesis and cleavage procedures to ensure product integrity.
Methodological Advancements for Improved Peptide Synthesis Efficiency and Purity
Advancements in peptide synthesis methodologies offer opportunities to improve the efficiency and purity of incorporating challenging residues like D-histidine protected as this compound.
Integration of High-Throughput and Automated Synthesis Platforms
Automated solid-phase peptide synthesis platforms have become standard in academic and industrial settings, enabling the rapid and parallel synthesis of multiple peptides. These platforms offer precise control over reaction parameters, including reagent dispensing, reaction times, and washing steps, which is critical for reproducible and efficient synthesis. The use of high-throughput synthesis (HTS) allows for the simultaneous creation of peptide libraries, facilitating structure-activity relationship studies and the discovery of novel peptide sequences.
Integrating this compound into automated synthesis protocols requires careful optimization of coupling and deprotection cycles to ensure complete reaction and minimize side product formation across various sequences. The consistency and control offered by automated platforms can help to mitigate some of the challenges associated with manual synthesis, leading to improved peptide purity and yield, even for complex sequences containing D-histidine.
Application of Microwave Irradiation and Continuous Flow Chemistry Techniques
Microwave irradiation and continuous flow chemistry are emerging techniques that can significantly enhance peptide synthesis. Microwave heating can accelerate coupling reactions, potentially reducing reaction times and improving efficiency, especially for difficult couplings or sequences prone to aggregation. Studies have explored microwave-assisted SPPS for histidine-containing peptides, demonstrating high purity and low racemization under optimized conditions, even in aqueous environments.
Continuous flow chemistry involves performing synthesis in a continuous stream rather than in batches, offering advantages such as improved heat transfer, better control over reaction kinetics, and potentially safer handling of reagents. While still less common than batch SPPS, continuous flow methods are being explored for peptide synthesis, including the coupling of amino acids. These techniques hold promise for improving the speed and efficiency of incorporating protected amino acids like this compound, potentially leading to higher purity peptides by minimizing the duration of exposure to conditions that favor side reactions. Further research is needed to fully explore the benefits and optimize conditions for using this compound in microwave-assisted and continuous flow peptide synthesis.
Expansion of Research Scope for D-Histidine Derivatives
The availability of protected D-histidine derivatives like this compound facilitates the incorporation of D-histidine into synthetic peptides, expanding the scope of peptide research. The inclusion of D-amino acids in peptides can impart desirable properties, such as increased resistance to enzymatic degradation and altered biological activity compared to their L-amino acid counterparts.
Research involving peptides containing D-histidine synthesized using this compound can explore various areas:
Improved Stability: Peptides with D-amino acids often exhibit enhanced stability against peptidases, which primarily cleave L-amino acid-containing sequences. Incorporating D-histidine can lead to peptides with longer in vivo half-lives, making them more suitable for therapeutic applications.
Modified Biological Activity: The stereochemistry of amino acids can significantly influence the three-dimensional structure and binding affinity of peptides to their targets. Peptides containing D-histidine may exhibit altered or improved biological activity compared to the all-L counterparts, including enhanced receptor binding or antagonist properties.
Development of Peptide-Based Therapeutics: this compound enables the synthesis of D-histidine-containing peptides for potential therapeutic applications, such as antimicrobial peptides, enzyme inhibitors, or signaling molecules with improved pharmacological properties.
Rational Design of Peptide Sequences Incorporating this compound for Specific Research Aims
The incorporation of D-amino acids, including D-histidine, into peptide sequences can significantly impact their biological activity, stability, and pharmacokinetic properties. fishersci.ca this compound serves as a valuable building block for researchers designing peptides with specific research aims, such as developing peptide-based therapeutics, probes for biological targets, or materials with tailored properties.
Rational peptide design involves the deliberate selection and placement of amino acids, including non-canonical ones like D-histidine, to achieve desired structural and functional characteristics. The presence of D-histidine can influence peptide conformation, resistance to enzymatic degradation (peptidases typically cleave L-amino acid linkages), and interactions with chiral biological environments. fishersci.ca
Academic research utilizing this compound in peptide design focuses on:
Enhanced Metabolic Stability: Substituting L-histidine with D-histidine can increase the peptide's resistance to degradation by L-aminopeptidases, potentially leading to longer half-lives in biological systems.
Modulation of Bioactivity: The altered chirality of D-histidine can affect the peptide's binding affinity and efficacy towards chiral receptors or enzymes. Researchers might synthesize peptide analogs containing D-histidine to explore structure-activity relationships and optimize biological responses.
Development of Peptide Probes and Tools: Peptides incorporating D-histidine can be designed as stable probes for studying protein-peptide interactions, enzyme active sites, or cellular processes. The benzyl protecting group on the imidazole nitrogen can also serve as a handle for further modifications or conjugations after peptide synthesis.
Creation of Constrained Peptides: D-amino acids can be used to induce specific turns or conformational constraints in peptide sequences, which can be important for mimicking active conformations or improving binding specificity.
Research findings in this area often involve the synthesis of a series of peptides where the position and chirality of histidine residues are varied using building blocks like this compound and its L-isomer counterpart. These peptides are then evaluated in relevant biological or chemical assays. Data tables might present comparative biological activities, stability profiles, or structural data (e.g., from NMR or CD spectroscopy) for peptides containing D-histidine versus those with L-histidine or other modifications.
For example, researchers might synthesize peptide libraries incorporating this compound at different positions to screen for enhanced stability in serum or improved binding to a target protein. Detailed research findings would include the synthesis protocols, characterization data of the synthesized peptides, and the results of the functional assays, highlighting the specific impact of D-histidine incorporation.
Future perspectives in the rational design of peptides incorporating this compound involve leveraging computational tools for predicting the structural and functional consequences of D-histidine incorporation, exploring novel ligation strategies for assembling complex peptides containing this residue, and applying these peptides in emerging fields such as targeted drug delivery, diagnostics, and biomaterials.
Q & A
Q. How can researchers determine the optical purity of Fmoc-D-His(Bzl)-OH?
To assess optical purity, reverse-phase high-performance liquid chromatography (RP-HPLC) with a chiral stationary phase is recommended. A validated method using a Chiral MX(2)-RH column and a mobile phase of acetonitrile-water-acetic acid (adjusted to pH 4.0) enables baseline separation of enantiomers. The method achieves a resolution of 2.95 between this compound and its L-isomer, with a linear range of 0.15–2.93 mg/mL and a detection limit of 0.049 µg/mL .
Q. What safety protocols should be followed when handling this compound?
Researchers must wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Work should be conducted in a fume hood or glovebox due to potential toxicity. Post-experiment waste should be segregated into organic solvent containers and disposed of via certified hazardous waste services. Emergency showers and eyewash stations must be accessible .
Q. What analytical techniques are suitable for characterizing this compound?
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation. NMR (e.g., H, C) verifies protecting group integrity (Fmoc, Bzl) and stereochemistry, while MS (ESI-TOF) confirms molecular weight (CHNO, MW 468.52). Purity is assessed via HPLC with UV detection at 220 nm .
Advanced Research Questions
Q. How can researchers optimize solid-phase peptide synthesis (SPPS) conditions for this compound?
Key parameters include:
- Coupling agents : Use HBTU/HOBt or Oxyma Pure/DIC for efficient activation.
- Deprotection : 20% piperidine in DMF (2 × 5 min) for Fmoc removal.
- Side-chain protection : The Bzl group on histidine requires TFA-mediated cleavage (95% TFA, 2–4 h). Monitor coupling efficiency via Kaiser or chloranil tests to minimize racemization .
Q. How should researchers resolve contradictory data between HPLC and NMR analyses for this compound?
Cross-validate methods by:
Q. What strategies are effective for developing stability-indicating methods for this compound?
Perform forced degradation studies under:
How can researchers formulate hypothesis-driven questions when studying this compound in peptide therapeutics?
Apply the PICO framework:
- Population : Target peptide (e.g., antimicrobial peptides).
- Intervention : Incorporation of this compound to enhance stability.
- Comparison : L-isomer or unprotected histidine.
- Outcome : Bioactivity (e.g., MIC against E. coli), metabolic stability. Align hypotheses with FINER criteria (Feasible, Novel, Ethical, Relevant) .
Q. What is the impact of alternative protecting groups (e.g., MBom vs. Bzl) on this compound synthesis?
- MBom : Requires milder deprotection (1% TFA in DCM) but may reduce coupling efficiency due to steric hindrance.
- Bzl : Compatible with standard TFA cleavage but may increase side reactions in acidic conditions. Compare reaction yields, racemization rates, and final peptide bioactivity to select optimal groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
